molecular formula C16H13Br B12849211 2-Bromo-9,10-dimethylanthracene

2-Bromo-9,10-dimethylanthracene

Cat. No.: B12849211
M. Wt: 285.18 g/mol
InChI Key: VMPNESUIRKJIRP-UHFFFAOYSA-N
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Description

2-Bromo-9,10-dimethylanthracene is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromine atom and two methyl groups attached to the 9th and 10th positions of the anthracene ring. Anthracene derivatives, including this compound, are widely studied for their photophysical and photochemical properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9,10-dimethylanthracene typically involves the bromination of 9,10-dimethylanthracene. A common method includes the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The crude product is typically purified through recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9,10-dimethylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted anthracenes depending on the nucleophile used.

    Oxidation: Anthraquinone derivatives.

    Reduction: 9,10-Dimethylanthracene.

Scientific Research Applications

2-Bromo-9,10-dimethylanthracene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-9,10-dimethylanthracene involves its interaction with light and subsequent energy transfer processes. The compound absorbs light and undergoes electronic excitation, leading to the formation of excited states. These excited states can participate in various photochemical reactions, including energy transfer to other molecules or the generation of reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-9,10-dimethylanthracene is unique due to the presence of both bromine and methyl groups, which influence its reactivity and photophysical properties. The combination of these substituents makes it a valuable compound for specific applications in photochemistry and materials science .

Properties

Molecular Formula

C16H13Br

Molecular Weight

285.18 g/mol

IUPAC Name

2-bromo-9,10-dimethylanthracene

InChI

InChI=1S/C16H13Br/c1-10-13-5-3-4-6-14(13)11(2)16-9-12(17)7-8-15(10)16/h3-9H,1-2H3

InChI Key

VMPNESUIRKJIRP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=C(C3=CC=CC=C13)C)Br

Origin of Product

United States

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